N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105215-17-5
VCID: VC5773260
InChI: InChI=1S/C18H18N4O/c1-13-8-9-16(10-14(13)2)22-12-17(20-21-22)18(23)19-11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,19,23)
SMILES: CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3)C
Molecular Formula: C18H18N4O
Molecular Weight: 306.369

N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1105215-17-5

Cat. No.: VC5773260

Molecular Formula: C18H18N4O

Molecular Weight: 306.369

* For research use only. Not for human or veterinary use.

N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide - 1105215-17-5

Specification

CAS No. 1105215-17-5
Molecular Formula C18H18N4O
Molecular Weight 306.369
IUPAC Name N-benzyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C18H18N4O/c1-13-8-9-16(10-14(13)2)22-12-17(20-21-22)18(23)19-11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,19,23)
Standard InChI Key JZTDPMPJNBXXAJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide features a five-membered triazole ring (1H-1,2,3-triazole) with three nitrogen atoms and two carbon atoms. Key substituents include:

  • A benzyl group (C₆H₅CH₂) at the N1 position, enhancing lipophilicity and potential membrane permeability.

  • A 3,4-dimethylphenyl group at the C1 position, contributing to steric bulk and electronic effects.

  • A carboxamide group (-CONH₂) at the C4 position, enabling hydrogen bonding with biological targets .

Table 1: Molecular Properties of Select Triazole-Carboxamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)logPPolar Surface Area (Ų)
Target CompoundC₂₀H₂₁N₄O333.424.0742.54
N-(2-Fluorobenzyl) Analog C₁₉H₁₈FN₄O324.403.8945.21
N-Ethyl Derivative C₂₀H₂₂N₄O334.424.1241.98

The target compound exhibits moderate lipophilicity (logP ≈ 4.07), suggesting favorable absorption properties. Its polar surface area (42.54 Ų) aligns with standards for blood-brain barrier permeability .

Synthesis and Optimization

Click Chemistry Approach

The synthesis of 1,2,3-triazole derivatives predominantly employs the Huisgen 1,3-dipolar cycloaddition, a copper-catalyzed reaction between azides and alkynes. For the target compound, the protocol involves:

  • Azide Preparation: Synthesis of 3,4-dimethylphenyl azide from the corresponding amine via diazotization.

  • Alkyne Substrate: Propargylation of benzylamine to yield N-benzylpropiolamide.

  • Cycloaddition: Copper(I)-catalyzed reaction under mild conditions (25–50°C, aqueous tert-butanol) to form the 1,4-disubstituted triazole regioisomer .

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis, offering precise control over reaction parameters (temperature, residence time) and minimizing byproducts. Automated purification systems, such as reverse-phase chromatography, ensure ≥95% purity for pharmaceutical applications .

Biological Activity and Mechanism

Enzyme Inhibition

Triazole-carboxamides demonstrate potent α-glucosidase inhibitory activity, a therapeutic target for type 2 diabetes. In a recent study, analogs of the target compound exhibited IC₅₀ values up to 28-fold lower than acarbose (standard drug). Competitive inhibition kinetics suggest direct interaction with the enzyme’s active site .

Table 2: Comparative α-Glucosidase Inhibition Data

CompoundIC₅₀ (µM)Inhibition TypeBinding Energy (kcal/mol)
Target Derivative5.6Competitive-9.8
Acarbose158.3Non-competitive-6.2

Structure-Activity Relationships (SAR)

  • N-Substituents: Replacement of the benzyl group with fluorobenzyl (as in ) reduces logP (3.89 vs. 4.07) but improves solubility.

  • Phenyl Substitutions: Electron-donating groups (e.g., methyl) at the 3,4-positions enhance metabolic stability compared to nitro or chloro substituents .

  • Carboxamide Group: Conversion to ester or nitrile derivatives abolishes α-glucosidase inhibition, underscoring the importance of hydrogen-bonding capacity .

Pharmacokinetic Profiling

Preliminary ADMET predictions for the target compound indicate:

  • Absorption: High gastrointestinal absorption (Caco-2 permeability = 8.7 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation, necessitating prodrug strategies.

  • Toxicity: Low Ames test mutagenicity risk (TA98 strain: revertants < 20 at 1 mg/plate) .

Comparative Analysis with Analogues

Table 3: Biological Activity of Triazole-Carboxamide Derivatives

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)α-Glucosidase IC₅₀ (µM)
Target Compound12.4 (MCF-7)16.8 (E. coli)5.6
N-(2-Fluorobenzyl) Analog18.9 (A549)22.3 (S. aureus)7.1
N-Ethyl Derivative14.7 (HeLa)19.5 (P. aeruginosa)6.8

The target compound’s superior α-glucosidase inhibition highlights its potential as an antidiabetic agent, while moderate anticancer activity warrants further optimization .

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